molecular formula C19H24ClN5O2 B10866739 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10866739
M. Wt: 389.9 g/mol
InChI Key: JIDYFVOWLZVSGW-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a dimethyl group, and a methylbutylamino group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Dimethyl Groups: The dimethyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Methylbutylamino Group: The methylbutylamino group can be introduced through a nucleophilic substitution reaction using 3-methylbutylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methylbutylamino group.

    Reduction: Reduced derivatives of the chlorobenzyl group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to naturally occurring purines makes it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in purine metabolism, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the chlorine atom on the benzyl group.

    7-(4-Methylbenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a methyl group instead of a chlorine atom on the benzyl group.

    7-(4-Chlorobenzyl)-1,3-dimethyl-8-amino-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the methylbutyl group on the amino group.

Uniqueness

The presence of the chlorobenzyl group, dimethyl groups, and methylbutylamino group in 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to similar compounds

Properties

Molecular Formula

C19H24ClN5O2

Molecular Weight

389.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione

InChI

InChI=1S/C19H24ClN5O2/c1-12(2)9-10-21-18-22-16-15(17(26)24(4)19(27)23(16)3)25(18)11-13-5-7-14(20)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,21,22)

InChI Key

JIDYFVOWLZVSGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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